Hexakis-6-Iodo-6-Deoxy-alpha-Cyclodextrin Hexakis-6-Iodo-6-Deoxy-alpha-Cyclodextrin
Brand Name: Vulcanchem
CAS No.: 131105-41-4
VCID: VC0166835
InChI: InChI=1S/C36H54I6O24/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-36,43-54H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1
SMILES: C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CI)CI)CI)CI)CI)O)O)I
Molecular Formula: C36H54I6O24
Molecular Weight: 1632.231

Hexakis-6-Iodo-6-Deoxy-alpha-Cyclodextrin

CAS No.: 131105-41-4

Cat. No.: VC0166835

Molecular Formula: C36H54I6O24

Molecular Weight: 1632.231

* For research use only. Not for human or veterinary use.

Hexakis-6-Iodo-6-Deoxy-alpha-Cyclodextrin - 131105-41-4

Specification

CAS No. 131105-41-4
Molecular Formula C36H54I6O24
Molecular Weight 1632.231
IUPAC Name (1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol
Standard InChI InChI=1S/C36H54I6O24/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-36,43-54H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1
Standard InChI Key IULWFJRVJSIAHC-RWMJIURBSA-N
SMILES C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CI)CI)CI)CI)CI)O)O)I

Introduction

Chemical Structure and Properties

Molecular Composition and Structural Features

Hexakis-6-Iodo-6-Deoxy-alpha-Cyclodextrin possesses the molecular formula C36H54I6O24 and a molecular weight of 1632.2 g/mol. The compound maintains the characteristic toroidal shape of cyclodextrins, with six glucose units arranged in a cyclic structure. The primary structural modification involves the replacement of all six primary hydroxyl groups at the C6 position with iodine atoms, while the secondary hydroxyl groups at the C2 and C3 positions remain unmodified.

Physical and Chemical Properties

Synthesis and Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexakis-6-Iodo-6-Deoxy-alpha-Cyclodextrin typically follows a selective iodination strategy targeting the primary hydroxyl groups of alpha-cyclodextrin. The most common synthetic approach involves dissolving alpha-cyclodextrin in a polar aprotic solvent such as dimethylformamide (DMF), followed by treatment with iodinating agents. A frequently employed method utilizes a combination of sodium iodide (NaI) and iodine (I2) as the iodinating system.

The reaction typically proceeds under reflux conditions at elevated temperatures (typically 80-90°C) to facilitate complete substitution of all six primary hydroxyl groups. The mechanism involves activation of the primary hydroxyl groups, making them susceptible to nucleophilic attack by iodide ions. The selectivity for primary over secondary hydroxyl groups is achieved through steric control, as the primary hydroxyl groups are more accessible and therefore more reactive toward bulky reagents.

Alternative synthetic approaches may employ different iodinating agents, such as triphenylphosphine/iodine combinations or iodine monochloride, depending on the specific requirements for yield and purity. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to ensure complete and selective substitution at all six primary positions.

Industrial Production Methods

Industrial production of Hexakis-6-Iodo-6-Deoxy-alpha-Cyclodextrin follows similar synthetic principles but incorporates modifications for scale-up and cost efficiency. The process typically involves optimized reaction conditions to maximize yield and minimize side products. Large-scale production necessitates careful control of reaction parameters, including temperature gradients, mixing efficiency, and reagent addition rates.

Purification in industrial settings often employs a combination of techniques, including recrystallization, chromatography, and selective precipitation, to achieve the desired purity. The purification strategy aims to remove unreacted starting materials, partially substituted intermediates, and any byproducts formed during the reaction. Quality control measures, such as NMR spectroscopy, mass spectrometry, and elemental analysis, are employed to verify the complete substitution of all six primary hydroxyl groups and confirm the absence of contaminants.

Chemical Reactions Analysis

Types of Reactions and Mechanisms

Hexakis-6-Iodo-6-Deoxy-alpha-Cyclodextrin participates in various chemical reactions, primarily centered around the reactive carbon-iodine bonds at the C6 positions. The most prominent reaction type is nucleophilic substitution, where the iodine atoms serve as leaving groups. These substitution reactions typically follow an SN2 mechanism, with nucleophiles attacking the carbon atom from the side opposite to the iodine, resulting in inversion of configuration at the reaction center.

Reduction reactions represent another important transformation category, where the carbon-iodine bonds are reduced to form deiodinated products. These reactions typically employ hydride donors as reducing agents and proceed through radical or ionic intermediates, depending on the specific reagents and conditions employed. Additionally, the compound can undergo oxidation reactions under certain conditions, although these are less common and often require strong oxidizing agents.

The secondary hydroxyl groups at the C2 and C3 positions remain available for further functionalization, enabling the synthesis of more complex derivatives with modifications at multiple positions. These secondary hydroxyls can participate in esterification, etherification, and other typical alcohol reactions, providing additional sites for introducing functional diversity.

Common Reagents and Reaction Products

Among the most frequently employed reagents for transforming Hexakis-6-Iodo-6-Deoxy-alpha-Cyclodextrin are nucleophilic species such as sodium azide (NaN3), which yields the corresponding hexaazide derivative. This reaction typically occurs in DMF at moderate temperatures (around 60°C) and represents an important pathway for introducing further functionality through click chemistry approaches.

Reducing agents such as sodium borohydride (NaBH4) can be utilized for deiodination reactions, while treatment with thiols or thiolates produces the corresponding hexathio derivatives. The latter transformation is particularly valuable for creating cyclodextrin derivatives capable of binding to metal surfaces or forming self-assembled monolayers.

The table below summarizes key reactions, reagents, and products associated with Hexakis-6-Iodo-6-Deoxy-alpha-Cyclodextrin:

Reaction TypeCommon ReagentsMajor ProductsTypical Conditions
Nucleophilic SubstitutionNaN3, DMFHexakis(6-azido-6-deoxy)-α-cyclodextrin60°C, 24-48h
Nucleophilic SubstitutionNaSH or R-SH, baseHexakis(6-thio-6-deoxy)-α-cyclodextrin50-70°C, 12-24h
ReductionNaBH4, polar solventPartially or fully deiodinated cyclodextrins0-25°C, 4-12h
OxidationKMnO4, controlled conditionsOxidized derivatives with modified ring structureVaries with target product

Biological Activity and Applications

Mechanisms of Action

Hexakis-6-Iodo-6-Deoxy-alpha-Cyclodextrin exhibits biological activity primarily through its ability to form inclusion complexes with various guest molecules. The hydrophobic cavity provides an environment for encapsulating lipophilic compounds, while the modified exterior with iodine atoms influences the binding selectivity and affinity. This encapsulation capability forms the basis for numerous applications in drug delivery and molecular recognition.

The compound's biological interactions are further enhanced by the presence of iodine atoms, which can participate in halogen bonding with biological macromolecules such as proteins and nucleic acids. These interactions may contribute to specific biological effects, including enzyme inhibition or modulation of protein-ligand interactions. Additionally, the compound's ability to enhance the solubility and stability of poorly water-soluble drugs makes it valuable in pharmaceutical formulations.

In certain applications, Hexakis-6-Iodo-6-Deoxy-alpha-Cyclodextrin serves as a precursor for more complex derivatives with targeted biological activities. Through appropriate functionalization, derivatives can be designed to interact with specific biological targets or to respond to biological stimuli, enabling applications in targeted drug delivery and biosensing.

Research Applications in Medicine and Biology

The pharmaceutical applications of Hexakis-6-Iodo-6-Deoxy-alpha-Cyclodextrin and its derivatives span multiple therapeutic areas. In cancer therapy, the compound has been investigated for delivering chemotherapeutic agents, with studies indicating enhanced cytotoxic effects against tumor cells through improved pharmacokinetic profiles of the encapsulated drugs.

Antiviral applications represent another important research direction, with studies demonstrating the compound's ability to inhibit viral infections by effectively encapsulating antiviral agents. This encapsulation provides protection against degradation and enables controlled release, potentially enhancing therapeutic efficacy. Similar principles have been applied in toxin inhibition studies, where the compound has shown promise in blocking the activity of certain bacterial toxins.

The table below summarizes key biological applications and findings related to Hexakis-6-Iodo-6-Deoxy-alpha-Cyclodextrin:

Application AreaKey FindingsSignificance
Cancer TherapyEnhanced cytotoxic effects of anticancer drugs through improved deliveryPotential for reduced dosage and side effects
Antiviral ApplicationsInhibition of viral infections through enhanced delivery of antiviral compoundsImproved efficacy against resistant strains
Toxin InhibitionBlocking of transmembrane pores formed by bacterial toxinsPotential therapeutic strategy for toxin-mediated diseases
Drug SolubilizationSignificant enhancement of poorly soluble drug bioavailabilityImproved formulation options for challenging compounds
Environmental RemediationEncapsulation of pollutants for removal from contaminated sourcesEco-friendly approach to pollution management

Scientific Research Applications

Applications in Chemistry and Materials Science

In the field of chemistry, Hexakis-6-Iodo-6-Deoxy-alpha-Cyclodextrin serves as a valuable synthetic intermediate for accessing a diverse range of functionalized cyclodextrins. The reactive iodine substituents provide convenient handles for introducing various functional groups through nucleophilic substitution reactions, enabling the creation of custom-designed cyclodextrin derivatives for specific applications.

The compound has also found applications in supramolecular chemistry, where its ability to form host-guest complexes with specific molecules enables the construction of sophisticated supramolecular architectures. These assemblies can exhibit interesting properties, including stimuli-responsiveness, molecular recognition, and controlled release capabilities, making them valuable in fields ranging from sensing to catalysis.

In materials science, Hexakis-6-Iodo-6-Deoxy-alpha-Cyclodextrin and its derivatives have been employed in the development of advanced materials with tailored properties. Applications include the creation of self-assembled monolayers on metal surfaces, the development of cyclodextrin-based polymers with enhanced inclusion capabilities, and the design of molecular imprinting systems for selective recognition of target analytes.

Industrial Applications and Future Prospects

The industrial applications of Hexakis-6-Iodo-6-Deoxy-alpha-Cyclodextrin extend to diverse sectors, including pharmaceuticals, food technology, environmental remediation, and advanced materials. In pharmaceutical manufacturing, the compound and its derivatives are utilized for improving drug formulations through enhanced solubility, stability, and bioavailability of active pharmaceutical ingredients.

Environmental applications include the development of cyclodextrin-based systems for capturing and removing pollutants from contaminated water sources. The compound's ability to form inclusion complexes with various organic pollutants makes it a promising candidate for environmental remediation technologies. Additionally, research into catalytic applications has shown potential for using the compound as a support for catalysts or as a catalyst itself in certain chemical transformations.

Future prospects for Hexakis-6-Iodo-6-Deoxy-alpha-Cyclodextrin include expanding its applications in nanomedicine, particularly in targeted drug delivery systems and diagnostic imaging. The compound's ability to be further functionalized with targeting moieties, imaging agents, or responsive elements makes it a versatile platform for developing advanced therapeutic and diagnostic tools. Ongoing research continues to explore new applications and optimize existing ones, driving the continued relevance of this unique cyclodextrin derivative.

Comparison with Similar Compounds

Related Cyclodextrin Derivatives

Hexakis-6-Iodo-6-Deoxy-alpha-Cyclodextrin belongs to a broader family of halogenated cyclodextrin derivatives, each with distinct properties and applications. Comparing this compound with related derivatives provides insights into the structure-property relationships that govern their behavior and utility in various applications.

A close structural analog is Hexakis-6-Bromo-6-Deoxy-alpha-Cyclodextrin, which features bromine instead of iodine at the six primary positions. While structurally similar, the carbon-bromine bond is stronger than the carbon-iodine bond, resulting in reduced reactivity toward nucleophilic substitution. This difference affects the compound's utility as a synthetic intermediate, with the iodo derivative generally showing superior reactivity in substitution reactions.

Another important comparison is with Heptakis-6-Iodo-6-Deoxy-beta-Cyclodextrin, which contains seven glucose units instead of six. The larger cavity size of the beta-cyclodextrin derivative accommodates different guest molecules, making it suitable for different applications in host-guest chemistry. The table below provides a comparison of key cyclodextrin derivatives:

CompoundStructural FeaturesCavity SizeReactivityPrimary Applications
Hexakis-6-Iodo-6-Deoxy-alpha-CyclodextrinSix glucose units, iodine at C6SmallHigh toward nucleophilesSynthetic intermediate, small molecule encapsulation
Hexakis-6-Bromo-6-Deoxy-alpha-CyclodextrinSix glucose units, bromine at C6SmallModerate toward nucleophilesSelective molecular recognition
Heptakis-6-Iodo-6-Deoxy-beta-CyclodextrinSeven glucose units, iodine at C6MediumHigh toward nucleophilesMedium-sized molecule encapsulation
Hexakis-6-Azido-6-Deoxy-alpha-CyclodextrinSix glucose units, azide at C6SmallReactive in click chemistryBioconjugation, materials science

Recent Research Findings and Future Directions

Current Studies and Emerging Applications

Recent research on Hexakis-6-Iodo-6-Deoxy-alpha-Cyclodextrin has focused on expanding its applications in various fields, with particular emphasis on pharmaceutical and biomedical applications. Studies have demonstrated the compound's potential in enhancing the drug loading capacity of porous materials, such as those used in bone cements. The cyclodextrin's ability to encapsulate drug molecules through non-covalent interactions makes it valuable for protecting sensitive therapeutics and enabling controlled release.

In the field of materials science, researchers have explored the integration of this cyclodextrin derivative into multifunctional coatings. One notable application involves the development of radiopaque coatings for medical implants, where the iodine atoms in the cyclodextrin contribute to improved visibility under X-ray imaging. This enhanced radiopacity, combined with the compound's ability to carry therapeutic agents, creates multifunctional materials with both diagnostic and therapeutic capabilities.

Environmental applications represent another growing research area, with studies investigating the compound's potential for removing organic pollutants from contaminated water sources. The cyclodextrin's inclusion capabilities enable selective capture of certain pollutants, while its modified exterior with iodine substituents may enhance interactions with specific contaminant classes or facilitate integration into filtration systems.

Future Research Directions

Future research directions for Hexakis-6-Iodo-6-Deoxy-alpha-Cyclodextrin are likely to focus on developing more sophisticated applications that leverage its unique structural features and chemical versatility. One promising direction involves the creation of stimuli-responsive systems, where the cyclodextrin derivative is incorporated into materials that can respond to environmental cues such as pH, temperature, or light.

Nanomedicine represents another important frontier, with opportunities for developing targeted drug delivery systems based on further functionalized derivatives of this compound. By attaching targeting moieties to the cyclodextrin scaffold, researchers aim to create delivery vehicles capable of selectively accumulating in diseased tissues while minimizing exposure to healthy tissues.

Computational studies are also expected to play an increasingly important role in understanding and predicting the behavior of this compound and its derivatives. Molecular modeling approaches can provide insights into host-guest interactions, binding affinities, and conformational dynamics, guiding the design of optimized derivatives for specific applications.

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